molecular formula C21H20N4O3 B14101643 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14101643
M. Wt: 376.4 g/mol
InChI Key: OWGUVZIFKWYKGK-UHFFFAOYSA-N
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Description

3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials may include a quinazoline derivative and a p-tolyl-substituted oxadiazole. The key steps in the synthesis could involve:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

    Attachment of the oxadiazole to the quinazoline core: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the propyl group: This can be done through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Selection of efficient catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Including crystallization, chromatography, and recrystallization to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Including halides, amines, or other nucleophiles/electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, anticancer agents, and antimicrobial agents. This compound may be studied for similar applications, particularly in drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Quinazoline derivatives have been investigated for their ability to inhibit tyrosine kinases, which are involved in cancer progression. This compound may exhibit similar activity and could be a candidate for anticancer drug development.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. For example, if it acts as a tyrosine kinase inhibitor, it would bind to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazolines: Known for their tyrosine kinase inhibitory activity.

    2,4-diaminoquinazolines: Studied for their antimicrobial properties.

    Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

What sets 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of a quinazoline core with an oxadiazole ring and a propyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione

InChI

InChI=1S/C21H20N4O3/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3

InChI Key

OWGUVZIFKWYKGK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

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